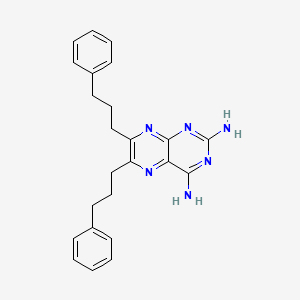
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT333 is a high-speed and high-sensitivity NPN silicon epitaxial planar phototransistor. It is molded in a standard 5 mm package and is sensitive to infrared radiation due to its black epoxy. This compound is widely used in various infrared applications, including cameras, printers, and infrared applied systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
PT333 is synthesized using silicon as the base material. The process involves the epitaxial growth of silicon layers to form the NPN structure. The black epoxy is then applied to make the device sensitive to infrared radiation .
Industrial Production Methods
In industrial settings, PT333 is produced in large quantities using automated processes. The silicon wafers are processed in cleanrooms to ensure high purity and quality. The epitaxial growth and doping processes are tightly controlled to achieve the desired electrical characteristics. The final product is encapsulated in a 5 mm package with black epoxy .
Chemical Reactions Analysis
Types of Reactions
PT333 primarily undergoes physical reactions rather than chemical ones. Its performance is influenced by the interaction of infrared radiation with the silicon material.
Common Reagents and Conditions
The key reagents involved in the production of PT333 include high-purity silicon and dopants such as phosphorus and boron. The conditions required for the epitaxial growth process include high temperatures and controlled environments to prevent contamination .
Major Products Formed
The major product formed is the NPN silicon epitaxial planar phototransistor itself. The black epoxy coating enhances its sensitivity to infrared radiation .
Scientific Research Applications
PT333 is extensively used in scientific research due to its high sensitivity and fast response time. Some of its applications include:
Chemistry: Used in infrared spectroscopy to detect various chemical compounds.
Biology: Employed in imaging systems to study biological samples.
Medicine: Utilized in medical devices for non-invasive monitoring and diagnostics.
Industry: Applied in automation systems, remote controls, and optical communication systems.
Mechanism of Action
PT333 operates by converting infrared radiation into an electrical signal. When infrared light strikes the silicon material, it generates electron-hole pairs. These charge carriers are then collected by the NPN structure, resulting in a current flow. The black epoxy enhances the absorption of infrared light, increasing the device’s sensitivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PT333 stands out due to its high sensitivity to infrared radiation and fast response time. The black epoxy coating is a unique feature that enhances its performance in infrared applications .
Properties
CAS No. |
49647-28-1 |
|---|---|
Molecular Formula |
C24H26N6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6,7-bis(3-phenylpropyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C24H26N6/c25-22-21-23(30-24(26)29-22)28-20(16-8-14-18-11-5-2-6-12-18)19(27-21)15-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H4,25,26,28,29,30) |
InChI Key |
WPJRCGIHUCFXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




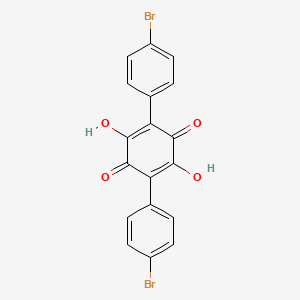


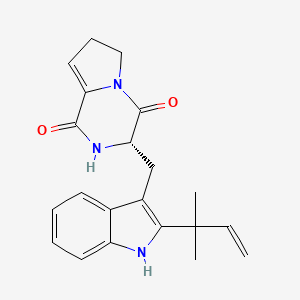
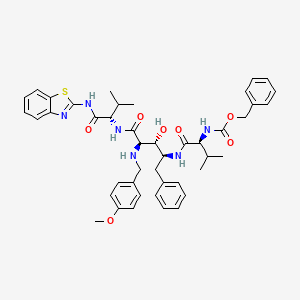
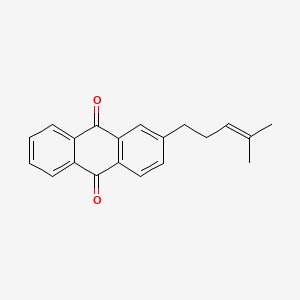
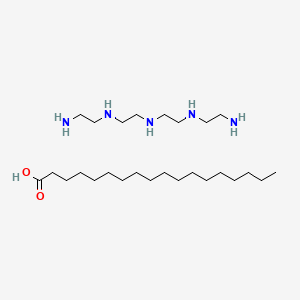
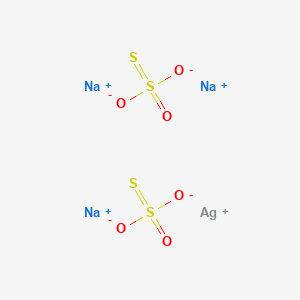
![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
